(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
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Overview
Description
(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H10ClN5 It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride typically involves the reaction of an appropriate amine with a tetrazole derivative. One common method involves the reaction of ethylamine with 5-chloromethyl-1H-tetrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced nitrogen heterocycles.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Another tetrazole derivative with different substituents.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: A nitrogen-rich energetic compound with a tetrazole ring.
1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate: A complex tetrazole derivative with pharmaceutical applications.
Uniqueness
(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methanamine groups provide unique reactivity and potential for diverse applications compared to other tetrazole derivatives.
Properties
Molecular Formula |
C4H10ClN5 |
---|---|
Molecular Weight |
163.61 g/mol |
IUPAC Name |
(1-ethyltetrazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H9N5.ClH/c1-2-9-4(3-5)6-7-8-9;/h2-3,5H2,1H3;1H |
InChI Key |
BYPWTTXAGSYPJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=N1)CN.Cl |
Origin of Product |
United States |
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